molecular formula C19H20N2O3S B14152711 6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 692764-53-7

6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14152711
CAS No.: 692764-53-7
M. Wt: 356.4 g/mol
InChI Key: IEEOHUFZBXZTIH-UHFFFAOYSA-N
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Description

6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and phenylpropanone

Preparation Methods

The synthesis of 6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the isopropoxy and phenylpropanone groups is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidine derivatives and phenylpropanone analogs These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

CAS No.

692764-53-7

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5-methyl-3-(1-oxo-1-phenylpropan-2-yl)-6-propan-2-yloxythieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2O3S/c1-11(2)24-19-12(3)15-17(25-19)20-10-21(18(15)23)13(4)16(22)14-8-6-5-7-9-14/h5-11,13H,1-4H3

InChI Key

IEEOHUFZBXZTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)C3=CC=CC=C3)OC(C)C

Origin of Product

United States

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